molecular formula C11H16N2O B7482606 2-(3-aminophenyl)-N-propylacetamide

2-(3-aminophenyl)-N-propylacetamide

Cat. No.: B7482606
M. Wt: 192.26 g/mol
InChI Key: SLWQDMOTVOFGSG-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-N-propylacetamide is an acetamide derivative characterized by a 3-aminophenyl group attached to the acetamide backbone and an N-propyl chain.

Properties

IUPAC Name

2-(3-aminophenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWQDMOTVOFGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Key Functional Groups Molecular Weight (g/mol) References
2-(3-Aminophenyl)-N-propylacetamide -NH₂ (meta) Acetamide, N-propyl ~206.27 (estimated) -
2-(4-Hydroxyphenyl)-N-(3-phenylpropyl)acetamide (30005) -OH (para) Acetamide, 3-phenylpropyl Not reported
2-(4-Nitrophenyl)-N-(3-phenylpropyl)acetamide (precursor to 30007) -NO₂ (para) Acetamide, nitro group Not reported
2-((3-Aminophenyl)thio)acetohydrazide (9b) -SH (meta) Thioacetamide, hydrazide Not reported

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) in the target compound is electron-donating, enhancing reactivity in electrophilic aromatic substitution compared to nitro (-NO₂) or hydroxyl (-OH) groups .

Heterocyclic Modifications

Incorporation of heterocycles alters rigidity, planarity, and interaction with biological targets:

Compound Name Heterocyclic Structure Key Features References
2-(3-Methyl-2-(o-tolyl)-3,4-dihydroquinolin-3-yl)-N-propylacetamide (7k) Dihydroquinoline Fused bicyclic system, methyl and o-tolyl substituents
N-Glycopyranosylamines of 2-(3-aminophenyl)-quinazolin-4(3H)-one (30a/b) Quinazolinone Fused triazole-quinazolinone, glycosylation
2-[3-(3-Nitrophenyl)-2,4-dioxo-tetrahydroquinazolin-1-yl]-N-propylacetamide (V008-2382) Tetrahydroquinazolinone Nitrophenyl, dioxo-bicyclic system
2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]-N-propylacetamide (G856-9331) Dihydroisoquinoline Isoquinoline core, ether linkage

Key Observations :

  • Solubility: The dihydroisoquinoline in G856-9331 introduces an ether oxygen, which may improve aqueous solubility compared to purely aromatic systems .

Alkyl Chain Modifications

Variations in the N-alkyl chain impact lipophilicity and bioavailability:

Compound Name N-Substituent Chain Length/Branching References
This compound Propyl Linear -
N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (40005) 3,3-Diphenylpropyl Branched, aromatic
N-(3-Phenylpropyl)-2-(aminophenyl)acetamide (30007) 3-Phenylpropyl Aromatic extension

Key Observations :

  • Steric Effects : Bulky substituents like 3,3-diphenylpropyl may hinder interaction with sterically sensitive targets .

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